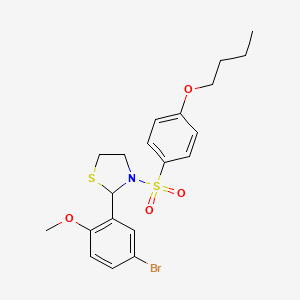

2-(5-BROMO-2-METHOXYPHENYL)-3-(4-BUTOXYBENZENESULFONYL)-1,3-THIAZOLIDINE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)-3-(4-butoxyphenyl)sulfonyl-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrNO4S2/c1-3-4-12-26-16-6-8-17(9-7-16)28(23,24)22-11-13-27-20(22)18-14-15(21)5-10-19(18)25-2/h5-10,14,20H,3-4,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXJVYZNDKEBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-bromo-2-methoxyphenyl)-3-(4-butyloxybenzenesulfonyl)-1,3-thiazolidine is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article synthesizes available research on its biological activity, highlighting key findings and case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈BrN₁O₃S

- Molecular Weight : 359.27 g/mol

- CAS Number : Not specified in the literature.

The thiazolidine ring system is known for its ability to interact with various biological targets, making it a useful pharmacophore in drug design.

Anticancer Activity

Several studies have examined the anticancer properties of thiazolidine derivatives, including the compound of interest. A notable study demonstrated that similar thiazolidine derivatives exhibited significant cytotoxicity against various cancer cell lines, including lung carcinoma (NCI-H292) and breast adenocarcinoma (MCF-7) cells.

- Cytotoxicity : The compound's mechanism of action appears to involve apoptosis induction in cancer cells, characterized by:

- Mitochondrial depolarization

- Phosphatidylserine externalization

- DNA fragmentation leading to apoptotic cell death.

In one study, a related thiazolidine derivative showed an IC₅₀ value of 1.26 µg/mL against NCI-H292 cells after 72 hours of incubation, indicating potent anticancer activity .

Anti-inflammatory Effects

Thiazolidine derivatives are also being explored for their anti-inflammatory properties. Research suggests that these compounds may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating chronic inflammatory diseases.

Case Study 1: Cytotoxicity Against Lung Cancer Cells

A study focused on the cytotoxic effects of thiazolidine derivatives on NCI-H292 cells revealed that treatment with these compounds led to significant morphological changes consistent with apoptosis. The results indicated that the compound not only induced cell death but also selectively spared normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic window .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of thiazolidine derivatives has shown that modifications at the phenyl rings significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like bromine enhances cytotoxicity against cancer cells. This finding emphasizes the importance of chemical modifications in optimizing therapeutic efficacy .

Data Tables

| Compound | Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | NCI-H292 | 1.26 | Apoptosis induction |

| Compound B | MCF-7 | 0.95 | Mitochondrial depolarization |

| Compound C | HL60 | 2.10 | DNA fragmentation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.